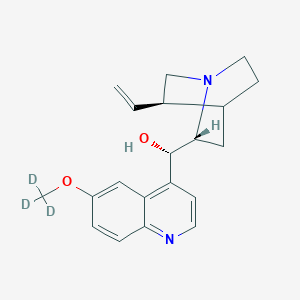
Quinidine-d3
Overview
Description
Synthesis Analysis
Quinidine synthesis has evolved over the years, incorporating methods that yield its derivatives with high specificity and enantioselectivity. Notably, catalytic asymmetric syntheses have been developed, including processes that set crucial stereocenters and differentiate diastereomeric products efficiently (Raheem, Goodman, & Jacobsen, 2004). These methodologies underscore the importance of stereochemistry in the synthesis of quinidine and its analogs, which would be pertinent to the synthesis of Quinidine-d3 as well.
Molecular Structure Analysis
The crystal and molecular structure of quinidine have been determined through methods like single crystal X-ray diffraction, revealing detailed insights into its crystalline form and intermolecular interactions (Doherty, Benson, Maienthal, & Stewart, 1978). Such structural analyses are crucial for understanding the physical and chemical behavior of quinidine and its deuterated derivatives.
Chemical Reactions and Properties
Quinidine participates in various chemical reactions, demonstrating its versatility as a chiral selector and catalyst. For instance, it has been utilized in enantioselective aminooxygenation of oxindoles, showcasing its potential in organocatalysis to construct complex molecular architectures with high enantioselectivities (Bui, Candeias, & Barbas, 2010). These reactions highlight quinidine's chemical properties and its utility in synthetic chemistry.
Physical Properties Analysis
Quinidine's physical properties, including its crystalline structure, density, and hydrogen bonding patterns, have been meticulously studied. The determination of its crystal structure provides essential information on its physical characteristics and how they may influence its chemical reactivity and interactions (Doherty et al., 1978).
Chemical Properties Analysis
The chemical properties of quinidine, such as its ability to form various derivatives and participate in catalytic reactions, are well-documented. Its role in asymmetric syntheses and the formation of charge-transfer salts underscores its versatile chemical nature and the potential to manipulate its structure for specific applications (Mei, Wong, Zheng, Nangia, Houk, & Lu, 2021).
Scientific Research Applications
1. Photovoltaic Applications
- Summary of Application : Quinoline derivatives have been synthesized for third-generation photovoltaic applications . They are used in photovoltaic cells due to their properties such as absorption spectra and energy levels .
- Methods of Application : The implementation of quinoline derivatives in photovoltaic cells involves designing their architecture and testing their performance for polymer solar cells and dye-synthesized solar cells .
- Results or Outcomes : The performance and characteristics of photovoltaic cells using quinoline derivatives have been highlighted . They are also used in organic light-emitting diodes (OLEDs) and transistors .
2. Medicinal Applications
- Summary of Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results or Outcomes : The recent in vivo and in vitro screening reported by scientists is highlighted, which may pave the way for novel drug development .
3. Anti-Malarial Applications
- Summary of Application : Quinine, a quinoline derivative, has been used for the treatment of malaria . It remains an important anti-malarial drug almost 400 years after its effectiveness was first documented .
- Methods of Application : Quinine is administered intravenously for severe malaria, with artesunate as an alternative . The role of rectal quinine as pre-referral treatment for severe malaria has not been fully explored .
- Results or Outcomes : Quinine continues to play a critical role in the management of malaria, especially in the first trimester of pregnancy . It will remain a mainstay of treatment until safer alternatives become available .
4. Antibacterial Applications
- Summary of Application : Quinone derivatives have shown antibacterial activities against various gram-positive and negative bacteria .
- Methods of Application : Antibacterial activities of a series of novel naphthoquinone derivatives were demonstrated against various gram-positive and negative bacteria .
- Results or Outcomes : The derivative displays strong antibacterial activity, and MIC (Minimum Inhibitory Concentration) value is calculated and found to be 200 to 400 μg/mL .
5. Enantioselective Chromatography
- Summary of Application : Cinchona alkaloids, which include quinidine, are used in chiral stationary phases for enantioselective chromatography . This technique is used to separate chiral compounds into their enantiomers .
- Methods of Application : The Cinchona alkaloids are immobilized on a stationary phase. When a mixture of enantiomers is passed through under the right conditions, they interact differently with the stationary phase and are separated .
- Results or Outcomes : This application of Cinchona alkaloids, including quinidine, has broadened the portfolio of applications, allowing for the separation of chiral compounds, which is crucial in fields like pharmaceuticals .
6. Treatment of Cardiac and Neurological Syndromes
- Summary of Application : Quinidine, a D-isomer of quinine, has a long history as an antiarrhythmic medication . It is considered the first antiarrhythmic drug (class Ia) and is moderately efficacious in the acute conversion of atrial fibrillation to normal sinus rhythm . It has also made a limited comeback in the treatment of several cardiac and neurological syndromes .
- Methods of Application : Quinidine is administered as a medication for the management and prophylactic therapy of atrial fibrillation/flutter, as well as the suppression of recurrent documented ventricular arrhythmias . It is also used in the treatment of Brugada syndrome, short QT syndrome, and idiopathic ventricular fibrillation .
- Results or Outcomes : Despite its side effects and increased risk of mortality, the use of quinidine continues in certain cases due to its effectiveness .
Safety And Hazards
Future Directions
Quinidine is currently under investigation for its potential role in managing KCNT1 (potassium sodium-activated channel subfamily T member 1)-related epileptic disorders6. It has already received FDA approval for this indication6. Further research is needed to explore the potential uses of Quinidine-d3 in similar applications.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the cited sources or consult a professional in the field.
properties
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-UQYGQJJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



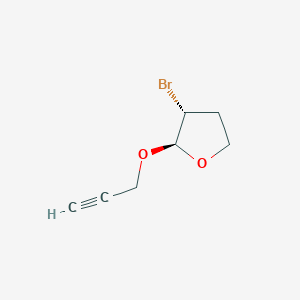
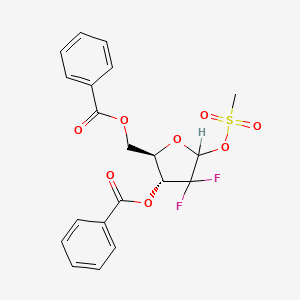



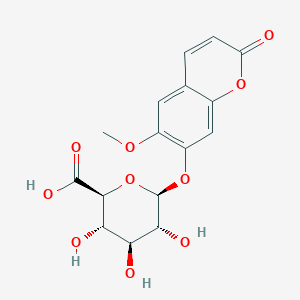
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

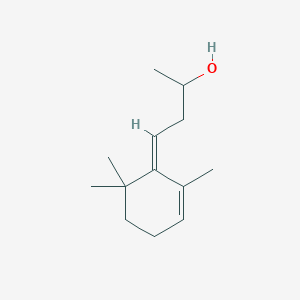

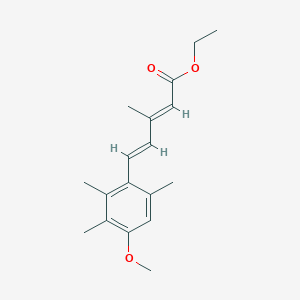

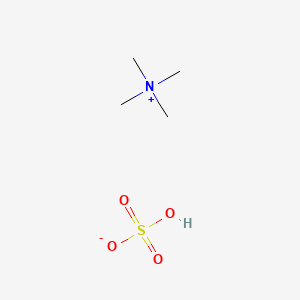
![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)